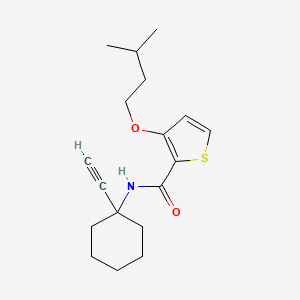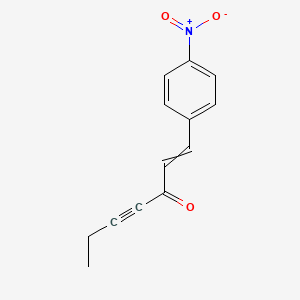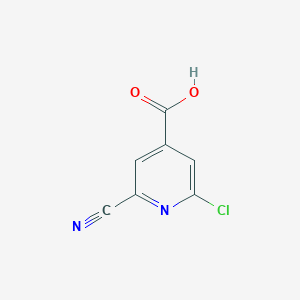![molecular formula C20H12BrFN2O3S B15172089 Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)
Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- is an intriguing organic compound characterized by its unique structure that combines a benzaldehyde moiety with pyrrolo[2,3-b]pyridine and additional functional groups like bromine, fluorine, and phenylsulfonyl. Its structural complexity contributes to its distinctive chemical and physical properties, making it a subject of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- can involve multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, functionalization with bromine and fluorine, and the introduction of the phenylsulfonyl group. Common synthetic routes might start with readily available starting materials like 2-bromopyridine, which undergoes a series of reactions such as nucleophilic aromatic substitution, oxidation, and sulfonylation. These reactions typically require specific catalysts, solvents, and reaction conditions like controlled temperatures and pressures to achieve the desired product efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that prioritize yield, purity, and cost-effectiveness. Continuous flow synthesis, automated systems, and green chemistry approaches might be employed to streamline the production process and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- can participate in various chemical reactions, including:
Oxidation: Potential transformation of the aldehyde group to carboxylic acid under strong oxidizing conditions.
Reduction: Possible reduction of the aldehyde to alcohol using reducing agents.
Substitution: Both nucleophilic and electrophilic substitutions, particularly involving the bromine atom.
Coupling Reactions: Including Suzuki and Heck coupling reactions facilitated by palladium catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide for nucleophilic aromatic substitution.
Coupling: Palladium(0) complexes, aryl halides, and appropriate ligands.
Major Products Formed
Oxidation: The formation of corresponding carboxylic acids.
Reduction: The formation of primary alcohols.
Substitution and Coupling: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- is used across diverse fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Investigating its role in biological systems and potential as a bioactive compound.
Industry: Utilized in the manufacture of fine chemicals and materials with specific properties.
Mécanisme D'action
The compound's mechanism of action, especially in biological contexts, involves interactions with specific molecular targets like enzymes or receptors. It can modulate biochemical pathways by binding to active sites or allosteric sites, influencing the function of proteins involved in critical cellular processes. These interactions depend on the compound's structural features and the nature of its functional groups.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity.
Similar Compounds
Benzaldehyde derivatives: Such as Benzaldehyde, 4-fluoro-.
Pyrrolo[2,3-b]pyridine derivatives: Compounds with variations in functional groups like Bromopyrrolo[2,3-b]pyridines.
Phenylsulfonyl-containing compounds: Such as Phenylsulfonylpyridines.
Propriétés
Formule moléculaire |
C20H12BrFN2O3S |
|---|---|
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
4-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]-2-fluorobenzaldehyde |
InChI |
InChI=1S/C20H12BrFN2O3S/c21-17-8-9-23-20-16(17)11-19(13-6-7-14(12-25)18(22)10-13)24(20)28(26,27)15-4-2-1-3-5-15/h1-12H |
Clé InChI |
MOJDVYKUVNTYPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC(=C(C=C4)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)
![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)


![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B15172053.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methyl-1-(piperidin-1-yl)propan-1-one](/img/structure/B15172070.png)


